N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethyl)amino)benzenesulfonamide
Description
Properties
CAS No. |
126826-53-7 |
|---|---|
Molecular Formula |
C19H23N3O2S |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
(NZ)-4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C19H23N3O2S/c1-2-22-14-6-9-19(22)21-25(23,24)18-12-10-17(11-13-18)20-15-16-7-4-3-5-8-16/h3-5,7-8,10-13,20H,2,6,9,14-15H2,1H3/b21-19- |
InChI Key |
SABNYUQAMCDTIY-VZCXRCSSSA-N |
Isomeric SMILES |
CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)NCC3=CC=CC=C3 |
Canonical SMILES |
CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 4-Aminobenzenesulfonamide or its derivatives serve as the aromatic sulfonamide core.
- Benzylamine or benzyl-substituted amines provide the phenylmethylamino substituent.
- 1-Ethyl-2-pyrrolidinone or related pyrrolidinylidene derivatives are used to introduce the pyrrolidinylidene moiety.
Stepwise Synthetic Route
Detailed Reaction Conditions and Yields
- Chlorosulfonation : The aromatic amine is treated with chlorosulfonic acid at 0–45 °C to yield the sulfonyl chloride intermediate. This step is critical for introducing the sulfonyl chloride functional group, which is highly reactive toward nucleophiles.
- Amidation : The sulfonyl chloride intermediate is reacted with benzylamine or ammonia under mild conditions to form the sulfonamide. This step typically proceeds with high yield and selectivity.
- Pyrrolidinylidene Introduction : The N-(1-ethyl-2-pyrrolidinylidene) group is introduced via condensation reactions, often involving the formation of an imine or related linkage between the pyrrolidinylidene moiety and the sulfonamide nitrogen or adjacent functional groups.
Comparative Data Table of Preparation Parameters
| Parameter | Chlorosulfonation | Amidation | Pyrrolidinylidene Coupling |
|---|---|---|---|
| Temperature | 0–45 °C | 20–80 °C | 80–150 °C |
| Solvent | Chlorosulfonic acid, organic solvents | Methanol, ethanol, or aqueous media | Organic solvents (e.g., toluene, DMF) |
| Reaction Time | 1–4 hours | 2–6 hours | 3–12 hours |
| Yield (%) | 70–90% | 80–95% | 60–85% |
| Purification | Crystallization | Recrystallization or chromatography | Chromatography or crystallization |
Research Findings and Optimization Notes
- Protection/Deprotection : Some sulfonamide syntheses require protection of amino groups to prevent side reactions during chlorosulfonation. However, recent processes have optimized conditions to avoid separate protection steps, simplifying synthesis and improving overall yield.
- Temperature Control : Maintaining low temperatures during chlorosulfonation prevents over-chlorosulfonation and degradation of sensitive groups.
- Purification Techniques : Crystallization from methanol or chromatographic methods are effective for obtaining ultra-pure sulfonamide derivatives, critical for pharmaceutical applications.
- Scalability : The described methods are amenable to scale-up for industrial production, with modifications to solvent volumes and reaction times to optimize throughput and purity.
Chemical Reactions Analysis
Types of Reactions
4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzylamino or ethylpyrrolidinylidene groups.
Reduction: Reduced forms of the sulfonamide or benzylamino groups.
Substitution: Substituted derivatives at the benzylamino or sulfonamide positions.
Scientific Research Applications
4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active compound in drug development.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, while the sulfonamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structurally related sulfonamide derivatives from the evidence, highlighting substituents, physicochemical properties, and biological activities:
Key Observations:
In contrast, the target compound’s benzylamino and pyrrolidinylidene groups may favor interactions with enzymes or receptors requiring hydrophobic or hydrogen-bonding interactions. Thioureido-linked compounds () exhibit moderate anticancer activity (IC₅₀ ~15–27 mmol L⁻¹), indicating that electron-withdrawing groups may reduce potency compared to simpler sulfonamides .
Physicochemical Properties :
- Example 53 () has a melting point of 175–178°C, likely due to crystallinity from its rigid heterocyclic substituents. The target compound’s pyrrolidinylidene ring may lower melting points if conformational flexibility increases .
Applications: Schiff base sulfonamides () demonstrate utility in photophysical studies and metal chelation, whereas the target compound’s benzylamino group may prioritize biological applications over material science .
Synthetic Pathways: Similar compounds (–4) are synthesized via Suzuki coupling (Example 53) or thioureido linkage formation. The target compound may require condensation of 4-((phenylmethyl)amino)benzenesulfonyl chloride with 1-ethyl-2-pyrrolidinylidene amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
